molecular formula C8H8BFO5 B3004851 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid CAS No. 2377609-80-6

5-Carboxy-2-fluoro-3-methoxyphenylboronic acid

Cat. No.: B3004851
CAS No.: 2377609-80-6
M. Wt: 213.96
InChI Key: STKMIIIMOBFOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Carboxy-2-fluoro-3-methoxyphenylboronic acid is an organoboron compound with the molecular formula C8H8BFO5 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with carboxy, fluoro, and methoxy groups

Biochemical Analysis

Biochemical Properties

The role of 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid in biochemical reactions is primarily related to its boronic acid group. This group can form reversible covalent bonds with enzymes, proteins, and other biomolecules, which can influence their function

Molecular Mechanism

The molecular mechanism of action of this compound is largely dependent on its chemical structure. The boronic acid group can interact with biomolecules through covalent bonding, potentially leading to enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the hydroboration of an appropriate precursor, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents and can be catalyzed by transition metals such as palladium .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Carboxy-2-fluoro-3-methoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Carboxy-2-fluoro-3-methoxyphenylboronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic Acid: Similar structure but lacks the carboxy and fluoro groups.

    2-Fluoro-5-methoxyphenylboronic Acid: Similar structure but lacks the carboxy group.

    Phenylboronic Acid: The parent compound without any substituents.

Biological Activity

5-Carboxy-2-fluoro-3-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C9H10BFO4
  • Molecular Weight : 215.08 g/mol
  • Structural Characteristics : The compound features a carboxylic acid group, a fluorine atom, and a methoxy group attached to a phenyl ring, which collectively influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site residues. This property can be harnessed for therapeutic applications in cancer treatment and other diseases.
  • Targeting Glycoproteins : The boronic acid moiety can form reversible covalent bonds with diols present in glycoproteins, enhancing selectivity towards cancer cells that express specific glycan structures on their surfaces .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:

  • Inhibition of Cell Proliferation : The compound has demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects. For instance, studies have reported IC50 values as low as 0.126 μM against breast cancer cell lines like MDA-MB-231 .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its efficacy against various bacterial strains is currently under investigation, with early results indicating potential use as an antibacterial agent.

Table 1: Summary of Biological Activities

Activity TypeIC50 Value (μM)Target Cell LineReference
Anticancer0.126MDA-MB-231
AntimicrobialTBDVarious Bacterial Strains
Enzyme InhibitionTBDSerine Proteases

Pharmacokinetics and Toxicity

A study assessing the pharmacokinetic profile of similar boronic acids indicates that compounds with carboxylic acid groups often exhibit high plasma protein binding and favorable oral bioavailability. For instance, related compounds have shown over 99% protein binding in plasma, which is critical for maintaining therapeutic levels in vivo .

Properties

IUPAC Name

3-borono-4-fluoro-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO5/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,13-14H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKMIIIMOBFOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)OC)C(=O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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